Cas no 54400-59-8 (Propanamide,2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]phenyl]-)

Propanamide,2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]phenyl]- structure
54400-59-8 structure
Productnaam:Propanamide,2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]phenyl]-
CAS-nummer:54400-59-8
MF:C15H19N3OS
MW:289.39586186409
CID:369552
PubChem ID:76964745

Propanamide,2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]phenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanamide,2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl]phenyl]-
    • BUTAMISOLE
    • (-)-2-Methyl-N-(3-(2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-6-yl)phenyl)propanamide
    • 2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide
    • Butamisol
    • Butamisol [INN-Spanish]
    • Butamisole [INN]
    • Butamisolum
    • Butamisolum [INN-Latin]
    • Propanamide, 2-methyl-N-(3-(2,3,5,6-tetrahydroimidazo(2,1-b)thiazol-6-yl)phenyl)-, (-)-
    • UNII-XVB7982801
    • PROPANAMIDE, 2-METHYL-N-(3-((6S)-2,3,5,6-TETRAHYDROIMIDAZO(2,1-B)THIAZOL-6-YL)PHENYL)-
    • (-)-2-METHYL-3'-(2,3,5,6-TETRAHYDROIMIDAZO(2,1-B)THIAZOL-6-YL)PROPIONANILIDE
    • XVB7982801
    • Q27294014
    • 54400-59-8
    • BUTAMISOLE [MI]
    • Inchi: InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1
    • InChI-sleutel: YWDWYOALXURQPZ-CYBMUJFWSA-N
    • LACHT: CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2

Berekende eigenschappen

  • Exacte massa: 289.12507
  • Monoisotopische massa: 289.12488341g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 3
  • Complexiteit: 410
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 70Ų

Experimentele eigenschappen

  • PSA: 44.7

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd